

Structure-Activity Relationship of d-Captopril as an NDM-1 Inhibitor

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Compound of Interest		
Compound Name:	NDM-1 inhibitor-7	
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New Delhi metallo- β -lactamase-1 (NDM-1) is a zinc-dependent enzyme that confers resistance to a broad spectrum of β -lactam antibiotics.[1][2] The active site of NDM-1 contains two zinc ions (Zn1 and Zn2) that are crucial for its catalytic activity.[1][3] The design of NDM-1 inhibitors often targets these zinc ions.

1. Quantitative Data

The inhibitory activity of d-captopril and its stereoisomer l-captopril against NDM-1 highlights key structural requirements for potent inhibition.

Inhibitor	IC50 (μM)	Notes
d-captopril	7.9	Exhibits significantly higher potency.
l-captopril	202.0	Approximately 25-fold less potent than d-captopril.[3]

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of NDM-1 by 50%.

2. Core Structural Features and SAR Insights

Foundational & Exploratory





The structure of captopril consists of a thiol group, a proline residue, and a methyl group. The stereochemistry of the methyl group is critical for its inhibitory activity against NDM-1.

- Thiol Group: The thiol (-SH) group is the primary zinc-binding pharmacophore. It is believed to interact with the zinc ions in the active site of NDM-1, displacing a key water molecule involved in the hydrolysis of β-lactam antibiotics.[3] This interaction competitively inhibits the enzyme.
- Proline Moiety: The proline ring and its carboxylate group contribute to the overall binding affinity by forming additional interactions with amino acid residues in the active site of NDM-1.
- Stereochemistry at the Methyl Group: The significant difference in potency between d-captopril and I-captopril underscores the importance of the stereocenter bearing the methyl group. The (R)-configuration of this stereocenter in d-captopril allows for an optimal orientation of the inhibitor within the active site, leading to stronger binding and more effective inhibition. In contrast, the (S)-configuration in I-captopril results in a less favorable binding mode.

3. Experimental Protocols

The following outlines a general methodology for determining the inhibitory activity of compounds against NDM-1.

a. NDM-1 Enzyme Inhibition Assay

This assay is used to determine the IC50 value of an inhibitor.

- Enzyme Preparation: Recombinant NDM-1 enzyme is expressed and purified. The concentration of the purified enzyme is determined.
- Assay Buffer: A suitable buffer (e.g., HEPES or phosphate buffer) containing a defined concentration of ZnSO4 is prepared.
- Inhibitor Preparation: The inhibitor is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.



Assay Procedure:

- The NDM-1 enzyme is pre-incubated with the inhibitor at various concentrations in a microplate for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
 [4]
- A chromogenic β-lactam substrate, such as nitrocefin, is added to the enzyme-inhibitor mixture to initiate the reaction.[4]
- The hydrolysis of nitrocefin results in a color change, which is monitored by measuring the absorbance at a specific wavelength (e.g., 490 nm) over time using a microplate reader.[4]
- The rate of hydrolysis is calculated from the change in absorbance.
- Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration
 relative to a control without the inhibitor. The IC50 value is then determined by plotting the
 percentage of inhibition against the logarithm of the inhibitor concentration and fitting the
 data to a dose-response curve.

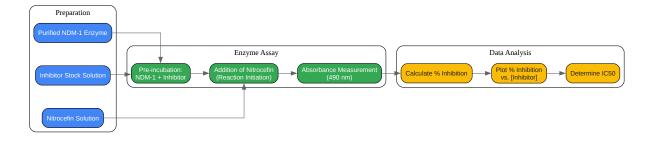
b. Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between an inhibitor and the enzyme.

- Sample Preparation: The purified NDM-1 enzyme is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe. Both are in the same buffer.
- Titration: The inhibitor is injected in small aliquots into the enzyme solution.
- Data Acquisition: The heat change associated with each injection is measured.
- Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.
- 4. Visualization of Key Relationships



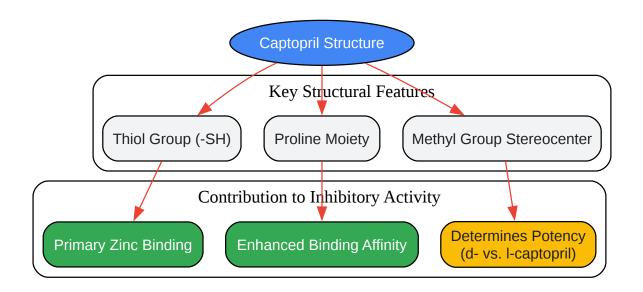
a. NDM-1 Inhibition Workflow



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Caption: Workflow for determining the IC50 of an NDM-1 inhibitor.

b. Logical Relationship of Captopril SAR



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Caption: Key structural features of captopril and their role in NDM-1 inhibition.

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